molecular formula C21H22F3N3O4 B6505659 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1428375-12-5

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6505659
CAS No.: 1428375-12-5
M. Wt: 437.4 g/mol
InChI Key: ZKTLCIBQBCVZFF-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound characterized by a benzofuran moiety linked to a dimethylaminoethyl group and an ethanediamide bridge terminating in a 4-(trifluoromethoxy)phenyl substituent.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4/c1-27(2)17(13-3-8-18-14(11-13)9-10-30-18)12-25-19(28)20(29)26-15-4-6-16(7-5-15)31-21(22,23)24/h3-8,11,17H,9-10,12H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTLCIBQBCVZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide

  • Structural Features: Replaces the dihydrobenzofuran with a 1-methyl-2,3-dihydroindole and substitutes pyrrolidinyl for dimethylaminoethyl. The trifluoromethyl group replaces trifluoromethoxy.
  • Key Differences : The indole ring may enhance π-π stacking interactions compared to benzofuran, while the trifluoromethyl group increases lipophilicity but reduces polarity relative to trifluoromethoxy. This could affect blood-brain barrier penetration or metabolic stability .

N-(2,3-Dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide

  • Structural Features : Contains a benzamide core with dihydroxypropyloxy and halogenated aryl groups.
  • Key Differences: The absence of a dimethylaminoethyl group and ethanediamide linker reduces conformational flexibility.

Compounds with Heterocyclic Moieties

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide

  • Structural Features : Furopyridine core with fluorophenyl and cyclopropane carbamoyl groups.
  • The cyclopropane carbamoyl group introduces steric constraints absent in the target compound .

Pesticide-Related Benzamide Derivatives

N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone)

  • Structural Features : Triazole-linked dichlorophenyl and methanesulfonamide groups.
  • Key Differences: The triazole ring and sulfonamide functionality diverge significantly from the ethanediamide linker, suggesting divergent mechanisms (e.g., herbicidal activity vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Inferred Activity/Properties Reference
Target Compound Dihydrobenzofuran Dimethylaminoethyl, Trifluoromethoxyphenyl Potential CNS modulation
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Dihydroindole Pyrrolidinyl, Trifluoromethylphenyl Enhanced lipophilicity
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine Cyclopropane carbamoyl, Fluorophenyl Kinase inhibition (hypothetical)
Sulfentrazone Triazole-linked phenyl Dichloro, Methanesulfonamide Herbicidal

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